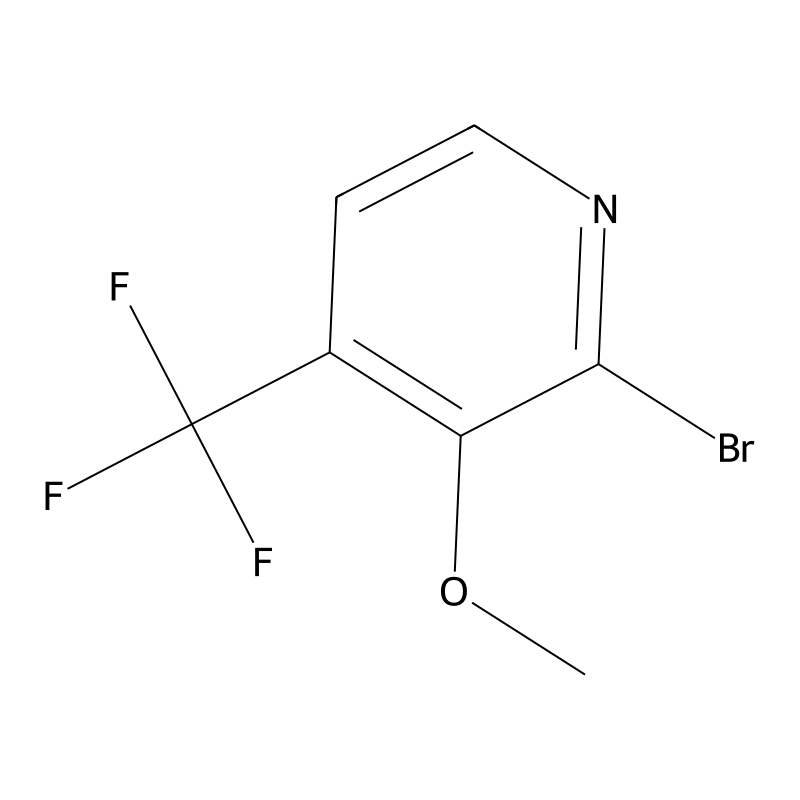2-Bromo-3-methoxy-4-(trifluoromethyl)pyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-Bromo-3-methoxy-4-(trifluoromethyl)pyridine is a pyridine derivative characterized by the presence of a bromine atom at the second position, a methoxy group at the third position, and a trifluoromethyl group at the fourth position of the pyridine ring. Its molecular formula is C₇H₅BrF₃N₀, and it has a molecular weight of 256.02 g/mol. The compound is notable for its unique combination of halogen and functional groups, which may influence its chemical reactivity and biological properties .
The reactivity of 2-bromo-3-methoxy-4-(trifluoromethyl)pyridine can be attributed to the electrophilic nature of the bromine atom and the electron-withdrawing effects of the trifluoromethyl group. Typical reactions include:
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in a variety of substitution reactions, often facilitated by the methoxy group acting as a leaving group under certain conditions.
- Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic systems .
- Electrophilic Aromatic Substitution: The presence of electron-donating groups like methoxy can direct further substitutions on the aromatic ring.
Several synthetic routes have been proposed for the preparation of 2-bromo-3-methoxy-4-(trifluoromethyl)pyridine:
- Bromination of 3-Methoxy-4-(trifluoromethyl)pyridine: This method involves the direct bromination of an existing pyridine derivative using bromine or N-bromosuccinimide under controlled conditions.
- Regioselective Deprotonation: A more advanced synthetic route may involve deprotonation at the C-3 position followed by electrophilic trapping with a suitable brominating agent.
- Functional Group Transformations: Starting from simpler pyridine derivatives, functional groups can be introduced sequentially to yield the target compound through methods such as methylation followed by trifluoromethylation.
2-Bromo-3-methoxy-4-(trifluoromethyl)pyridine finds potential applications in various fields:
- Pharmaceuticals: Due to its structural features, it may serve as a precursor or intermediate in the synthesis of bioactive compounds.
- Agricultural Chemicals: Similar compounds are often explored for their potential as agrochemicals.
- Materials Science: Its unique properties may be exploited in developing novel materials with specific electronic or optical characteristics .
Interaction studies involving 2-bromo-3-methoxy-4-(trifluoromethyl)pyridine could focus on its binding affinity with various biological targets. Research on similar compounds indicates that halogenated pyridines can interact with enzymes or receptors through hydrogen bonding or π-stacking interactions. Detailed studies would be necessary to elucidate its specific interactions and mechanisms of action within biological systems.
Several compounds share structural similarities with 2-bromo-3-methoxy-4-(trifluoromethyl)pyridine:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-Methoxy-4-(trifluoromethyl)pyridine | 219715-34-1 | Lacks bromine substituent |
| 3-Bromo-2-methoxy-4-methylpyridine | 717843-51-1 | Contains methyl group instead of trifluoromethyl |
| 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine | 1214377-42-0 | Bromine at position five |
| 3-Bromo-2-(trifluoromethoxy)pyridine | 1086393-00-1 | Contains trifluoromethoxy instead of methoxy |
| 4-Bromo-3-methoxy-2-(trifluoromethyl)pyridine | 53935681 | Different substitution pattern |
These compounds exhibit variations in their substituents which may affect their chemical properties and biological activities, highlighting the uniqueness of 2-bromo-3-methoxy-4-(trifluoromethyl)pyridine in terms of its specific halogen and functional group arrangement .
Halogenated pyridines are critical intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals. Their utility arises from the carbon-halogen bond, which enables diverse functionalization through cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed transformations. For example, bromopyridines serve as precursors for Suzuki-Miyaura couplings, while chloropyridines undergo amination or etherification. The regioselectivity of halogenation is a key challenge, with methods such as Zincke imine intermediates and phosphine-mediated strategies addressing positional selectivity.
Table 1: Common Halogenated Pyridines and Their Applications
| Compound | Key Applications | References |
|---|---|---|
| 2-Chloro-5-(trifluoromethyl)pyridine | Agrochemical intermediates | |
| 3-Bromo-pyridine | Pharmaceutical building blocks | |
| 2,3,5-Trichloropyridine | Herbicide synthesis |
Historical Context of Trifluoromethylpyridine Chemistry
Trifluoromethylpyridines (TFMPs) emerged as significant motifs in the mid-20th century, with the first synthesis reported in 1947. Industrial-scale production began in the 1980s, driven by demand for agrochemicals like fluazifop. Advances in vapor-phase chlorination/fluorination and cyclocondensation reactions enabled efficient TFMP synthesis. The trifluoromethyl group enhances lipophilicity and metabolic stability, making TFMP derivatives prevalent in 40% of fluorinated pesticides.
Significance of 2-Bromo-3-methoxy-4-(trifluoromethyl)pyridine in Contemporary Research
This compound (C₇H₅BrF₃NO) combines three functional groups:
- Bromine at position 2: Facilitates cross-coupling reactions.
- Methoxy at position 3: Directs electrophilic substitution and modulates electronic effects.
- Trifluoromethyl at position 4: Enhances bioavailability and chemical stability.
Its unique substitution pattern enables applications in:
- Pharmaceuticals: Intermediate for kinase inhibitors and antiviral agents.
- Agrochemicals: Precursor to herbicides with improved selectivity.
- Materials science: Building block for ligands in catalysis.
Positional Classification within Pyridine Derivatives
The compound belongs to the 2,3,4-trisubstituted pyridine class, characterized by:
- Electronic effects: The trifluoromethyl group (-CF₃) is electron-withdrawing, while methoxy (-OCH₃) is electron-donating, creating a polarized ring system.
- Steric profile: Substituents at positions 2 and 4 impose steric hindrance, influencing reaction pathways.
Table 2: Substituent Effects on Pyridine Reactivity








